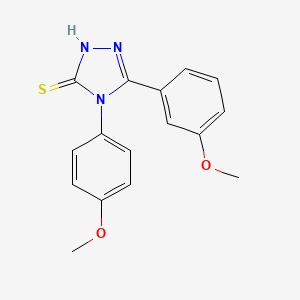
5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The compound also contains two methoxyphenyl groups and a thiol group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,2,4-triazole ring, which is an aromatic ring consisting of two carbon atoms and three nitrogen atoms. Attached to this ring are two methoxyphenyl groups and a thiol group .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the thiol group in this compound could make it a good nucleophile .作用机制
The mechanism of action of 5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is still not fully understood, but it is believed to interact with proteins and other biomolecules through hydrogen bonding and electrostatic interactions. It is also believed to interact with metal ions, such as zinc, iron, and copper, which can affect the structure and function of proteins and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still not fully understood, but it is believed to interact with proteins and other biomolecules to affect their structure and function. It is also believed to interact with metal ions, such as zinc, iron, and copper, which can affect the structure and function of proteins and other biomolecules.
实验室实验的优点和局限性
The use of 5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in laboratory experiments has several advantages, including its versatility and low cost. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to its use in lab experiments, including its instability in aqueous solutions and its potential to interact with proteins and other biomolecules.
未来方向
There are several potential future directions for research involving 5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. These include further research into its mechanism of action and biochemical and physiological effects, as well as its potential use as a tool for drug synthesis and organic synthesis. Additionally, further research into its interactions with metal ions and its potential applications in biochemistry and drug discovery could also be explored.
合成方法
5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can be synthesized through a variety of methods, but the most common is the reaction of 4-methoxyphenyl acetate and 3-methoxyphenyl acetate in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of this compound and other byproducts. The mixture is then purified by column chromatography to obtain pure this compound.
科学研究应用
5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has a variety of scientific applications, including drug synthesis, organic synthesis, and biochemical research. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a starting material for the synthesis of other organic compounds. This compound is also used as a fluorescent probe in biochemical research due to its ability to interact with proteins and other biomolecules.
安全和危害
属性
IUPAC Name |
3-(3-methoxyphenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-13-8-6-12(7-9-13)19-15(17-18-16(19)22)11-4-3-5-14(10-11)21-2/h3-10H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGPBTMVTOBTTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[2-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B6143477.png)
![4-[5-methyl-2-(propan-2-yl)phenoxymethyl]benzohydrazide](/img/structure/B6143485.png)
![4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B6143486.png)
![potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B6143487.png)
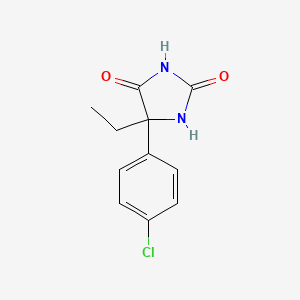
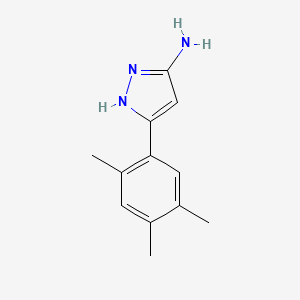
![6-amino-1-butyl-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6143509.png)

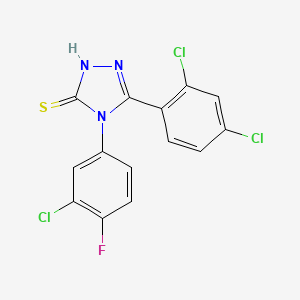


![2,4-dimethyl 5-amino-3-[(morpholin-4-yl)methyl]thiophene-2,4-dicarboxylate](/img/structure/B6143546.png)
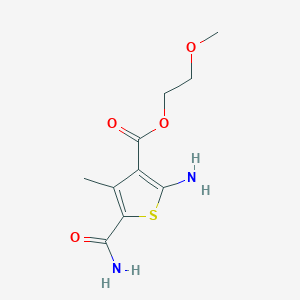
![4-(3-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6143553.png)